2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-15(2,14(17)18)8-10(16)9-6-11(19-3)13(21-5)12(7-9)20-4/h6-7H,8H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRJJGSKAOLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Condensation Reaction: The initial step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on evidence from diverse sources:
Table 1: Structural and Functional Comparison of Trimethoxyphenyl-Containing Compounds
Key Comparisons
Structural Backbone and Functional Groups The dimethyl-substituted butyric acid differs from 3-(3,4,5-TMP)propionic acid (shorter chain) and trimethoxycinnamates (ester-linked phenylpropenoate). The dimethyl groups may reduce metabolic oxidation compared to unsubstituted analogs like 4-oxo-4-(3,4,5-TMP)butyric acid . Unlike heterocyclic derivatives (e.g., thiadiazoles or indanones), the butyric acid backbone lacks aromatic rings but retains the 3,4,5-TMP group critical for bioactivity .
Biological Activity Enzyme Inhibition: Trimethoxycinnamates exhibit cholinesterase inhibition (AChE IC50 ~46 µM, BChE IC50 ~32 µM) via mixed-type inhibition . The butyric acid analog’s carboxyl group may mimic cinnamate esters in binding but with altered pharmacokinetics due to steric effects. Anticancer Potential: Indanones and thiadiazoles with 3,4,5-TMP groups inhibit tubulin polymerization (e.g., compound 8 in ). The dimethyl butyric acid’s rigidity and lipophilicity could enhance tubulin binding but require empirical validation.
Compared to 3-(3,4,5-TMP)propionic acid, the longer chain and oxo group may influence metabolic pathways, such as β-oxidation or glucuronidation .
Synthetic Accessibility Synthesis of 3,4,5-TMP derivatives often starts from gallic acid or via coupling reactions (e.g., Knoevenagel condensation for cinnamates) . The dimethyl butyric acid may require specialized alkylation steps, as seen in organotin carboxylate syntheses .
Biological Activity
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid, with the CAS number 951893-89-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20O6
- Molecular Weight : 296.32 g/mol
- Structure : The compound features a butyric acid backbone with a ketone and a trimethoxyphenyl substituent, which is crucial for its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives with methoxy groups have shown enhanced free radical scavenging capabilities. The presence of electron-donating groups like carboxyl and methoxy enhances the stabilization of free radicals, contributing to their antioxidant effects .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes. For example:
- α-glucosidase Inhibition : Similar compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing glucose absorption .
Case Studies and Research Findings
The biological activity of this compound can be attributed to:
- Radical Scavenging : The methoxy groups enhance electron donation capabilities.
- Enzyme Interaction : Structural similarity to known enzyme inhibitors allows for competitive inhibition.
- Cell Membrane Interaction : Potential interactions with microbial membranes contribute to antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid, and how can purity be optimized?
- Methodology : A multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde is common. For example, condensation with a β-keto ester followed by hydrolysis and decarboxylation can yield the target compound. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal impurities .
- Key considerations : Protect the ketone and acid functionalities during intermediate steps to avoid side reactions. Use anhydrous conditions for trimethoxyphenyl group stability.
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology :
- NMR : -NMR should show characteristic peaks: δ 3.8–3.9 ppm (9H, singlet for three methoxy groups), δ 6.5–7.0 ppm (2H aromatic protons), and δ 1.5–1.7 ppm (6H, singlet for two methyl groups). -NMR will confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretching) and ~2500–3300 cm (broad, carboxylic O-H) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula , with fragmentation patterns consistent with the trimethoxyphenyl and dimethyl groups .
Q. What are the preliminary biological screening strategies for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The trimethoxyphenyl moiety is associated with tubulin inhibition, so include microtubule polymerization assays .
- Enzyme inhibition : Screen against COX-2 or kinases (e.g., EGFR) due to structural similarity to known inhibitors. Use fluorometric or colorimetric substrate-based assays .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for enhanced bioactivity?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR). Focus on the trimethoxyphenyl group’s binding to hydrophobic pockets .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro data from analogs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response curves : Re-evaluate IC values using standardized protocols (e.g., same cell passage number, serum-free conditions).
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability .
- Synergistic effects : Combine with known inhibitors (e.g., paclitaxel) to identify potentiation or antagonism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
